![molecular formula C11H18N6S B6780367 N-[(2-methyltetrazol-5-yl)methyl]-N-[2-(1,3-thiazol-2-yl)ethyl]propan-2-amine](/img/structure/B6780367.png)
N-[(2-methyltetrazol-5-yl)methyl]-N-[2-(1,3-thiazol-2-yl)ethyl]propan-2-amine
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Overview
Description
N-[(2-methyltetrazol-5-yl)methyl]-N-[2-(1,3-thiazol-2-yl)ethyl]propan-2-amine is a complex organic compound that features both tetrazole and thiazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methyltetrazol-5-yl)methyl]-N-[2-(1,3-thiazol-2-yl)ethyl]propan-2-amine typically involves multiple steps, starting with the preparation of the tetrazole and thiazole intermediates. The tetrazole ring can be synthesized through the cyclization of azides with nitriles under acidic conditions. The thiazole ring is often prepared via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
The final step involves the coupling of the tetrazole and thiazole intermediates with propan-2-amine under basic conditions, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired amine linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and condensation steps, as well as the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methyltetrazol-5-yl)methyl]-N-[2-(1,3-thiazol-2-yl)ethyl]propan-2-amine can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The tetrazole ring can be reduced to form amines or other nitrogen-containing compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield thiazole sulfoxides, while reduction of the tetrazole ring can produce primary amines.
Scientific Research Applications
N-[(2-methyltetrazol-5-yl)methyl]-N-[2-(1,3-thiazol-2-yl)ethyl]propan-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with various biological targets.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(2-methyltetrazol-5-yl)methyl]-N-[2-(1,3-thiazol-2-yl)ethyl]propan-2-amine involves its interaction with specific molecular targets. The tetrazole and thiazole rings can bind to various enzymes and receptors, modulating their activity. This compound may also interfere with cellular pathways, leading to changes in cell function and behavior. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-methyltetrazol-5-yl)methyl]-N-[2-(1,3-thiazol-2-yl)ethyl]ethanamine
- N-[(2-methyltetrazol-5-yl)methyl]-N-[2-(1,3-thiazol-2-yl)ethyl]butan-2-amine
Uniqueness
N-[(2-methyltetrazol-5-yl)methyl]-N-[2-(1,3-thiazol-2-yl)ethyl]propan-2-amine is unique due to its specific combination of tetrazole and thiazole rings, which confer distinct chemical reactivity and potential biological activity. This compound’s structure allows for versatile modifications, making it a valuable scaffold for the development of new molecules with tailored properties.
Properties
IUPAC Name |
N-[(2-methyltetrazol-5-yl)methyl]-N-[2-(1,3-thiazol-2-yl)ethyl]propan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N6S/c1-9(2)17(6-4-11-12-5-7-18-11)8-10-13-15-16(3)14-10/h5,7,9H,4,6,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHHRWSLNQLUEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC1=NC=CS1)CC2=NN(N=N2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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